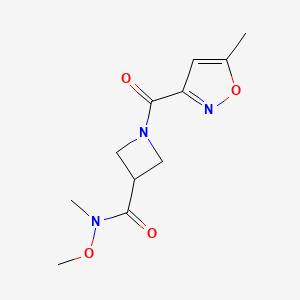![molecular formula C7H10ClF4N B2415534 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride CAS No. 2126159-80-4](/img/structure/B2415534.png)
1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C7H10ClF4N and a molecular weight of 219.61 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom and four fluorine atoms. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride involves several steps, typically starting with the formation of the spirocyclic core. The reaction conditions often include the use of fluorinating agents and specific catalysts to introduce the fluorine atoms into the molecule. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry .
Chemical Reactions Analysis
1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove fluorine atoms or alter the spirocyclic structure.
Substitution: Common reagents for substitution reactions include nucleophiles that can replace one or more fluorine atoms.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Scientific Research Applications
1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound being studied .
Comparison with Similar Compounds
1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride can be compared to other spirocyclic compounds, such as:
1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane: The non-hydrochloride form, which lacks the chloride ion.
6-Azaspiro[2.5]octane: A similar spirocyclic compound without fluorine atoms.
1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane derivatives: Compounds with additional functional groups or modifications to the spirocyclic core.
The uniqueness of this compound lies in its combination of fluorine atoms and spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-6-azaspiro[3.4]octane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F4N.ClH/c8-6(9)3-5(7(6,10)11)1-2-12-4-5;/h12H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOXUUNNUDHYEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(C2(F)F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2415451.png)

![ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2415454.png)


![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-fluorobenzenecarboxamide](/img/structure/B2415461.png)

![N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide](/img/structure/B2415463.png)
![3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2415466.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2415471.png)
![3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2415472.png)

